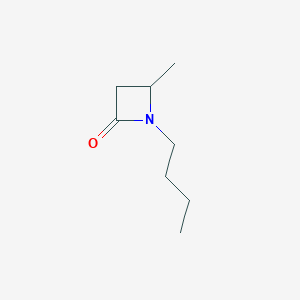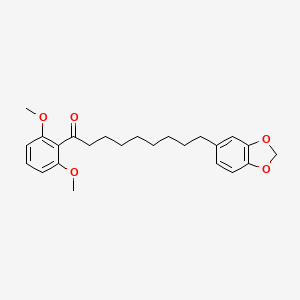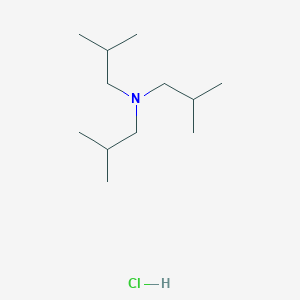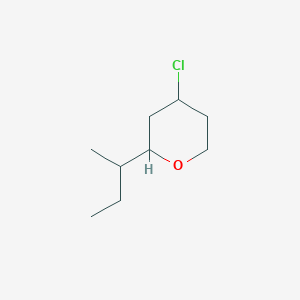![molecular formula C12H13NO3S B14307855 2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate CAS No. 112515-24-9](/img/structure/B14307855.png)
2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate is a complex organic compound that features a thiazole ring, a phenyl group, and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate typically involves the formation of the thiazole ring followed by the introduction of the phenyl and acetate groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a hydroxymethyl group can be reacted with a thioamide in the presence of a suitable catalyst to form the thiazole ring. Subsequent esterification with acetic anhydride or acetyl chloride introduces the acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-[4-(Carboxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate.
Reduction: Formation of 2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl alcohol.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
科学研究应用
2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The phenyl acetate group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl alcohol: Similar structure but lacks the acetate group.
2-[4-(Carboxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate: Similar structure but with a carboxyl group instead of a hydroxymethyl group.
Uniqueness
2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate is unique due to the combination of the thiazole ring, phenyl group, and acetate ester. This combination imparts specific chemical properties, such as reactivity and solubility, making it suitable for various applications that similar compounds may not be able to achieve.
属性
CAS 编号 |
112515-24-9 |
|---|---|
分子式 |
C12H13NO3S |
分子量 |
251.30 g/mol |
IUPAC 名称 |
[2-[4-(hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C12H13NO3S/c1-8(15)16-11-5-3-2-4-10(11)12-13-9(6-14)7-17-12/h2-5,9,14H,6-7H2,1H3 |
InChI 键 |
WDLPTTDFAGNNOM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=CC=C1C2=NC(CS2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
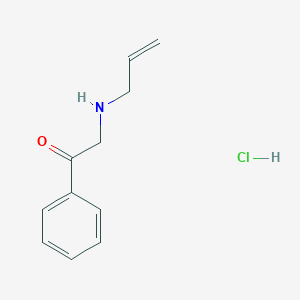
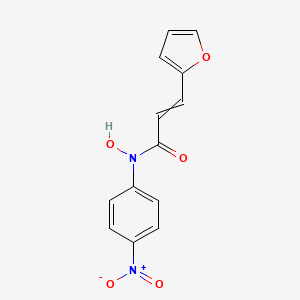
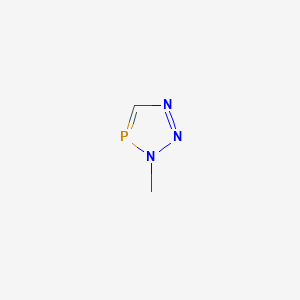
![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)

![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)
